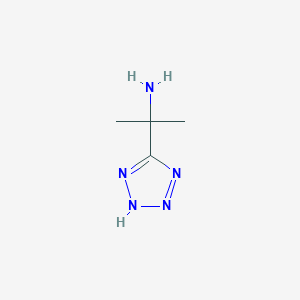

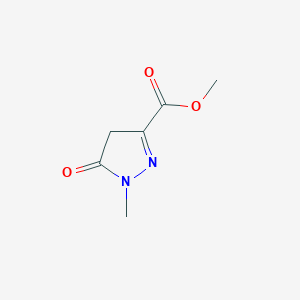

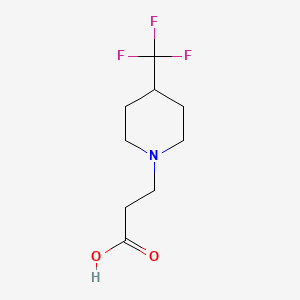

![molecular formula C6H11F2NO B1455945 [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol CAS No. 1491346-76-9](/img/structure/B1455945.png)

[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol

Overview

Description

“[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol” is a chemical compound with the CAS Number: 1491346-76-9. It has a molecular weight of 151.16 and its IUPAC name is [1-(2,2-difluoroethyl)-3-azetidinyl]methanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is1S/C6H11F2NO/c7-6(8)3-9-1-5(2-9)4-10/h5-6,10H,1-4H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical form of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a liquid . Its molecular weight is 151.16 . The InChI code, which represents its molecular structure, is1S/C6H11F2NO/c7-6(8)3-9-1-5(2-9)4-10/h5-6,10H,1-4H2 .

Scientific Research Applications

Liquid-Phase Methanol Synthesis

Liquid-phase methanol synthesis is a significant process in the chemical industry, with applications ranging from fuel production to chemical feedstock. Methanol is manufactured at a rate of over 10 million tons annually and has potential future uses as a peaking fuel in coal gasification combined cycle power stations, indicating its role as a clean-burning fuel with versatile applications (Cybulski, 1994).

Methanol Crossover in Fuel Cells

The direct methanol fuel cell (DMFC) presents an attractive option for various applications, though challenges such as methanol crossover must be addressed to realize its full potential. Efforts to develop more methanol-impermeable polymer electrolytes highlight the ongoing research aimed at overcoming these barriers (Heinzel & Barragán, 1999).

Hydrogen Production from Methanol

Methanol, as a liquid hydrogen carrier, is central to the production of high-purity hydrogen, essential for advancing a hydrogen-methanol economy. This encompasses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, with a focus on catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).

Methanol as a Marker for Insulating Paper Degradation

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers, offering a novel approach to monitoring cellulosic insulation degradation. This utilization underscores methanol's role beyond traditional applications, providing valuable insights into the health of critical power infrastructure (Jalbert et al., 2019).

Methanol in Alcoholic Drinks

While primarily recognized for its industrial applications, methanol occurs naturally in alcoholic beverages at low levels without causing harm. This aspect of methanol is relevant in the context of public health, particularly concerning the safety thresholds in consumption to prevent toxicity (Paine & Dayan, 2001).

properties

IUPAC Name |

[1-(2,2-difluoroethyl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)3-9-1-5(2-9)4-10/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYUKJHDCDSZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

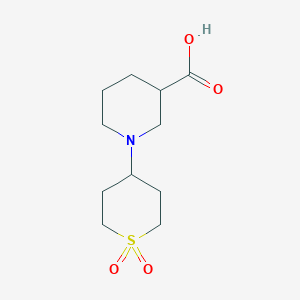

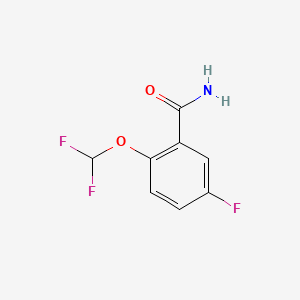

![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)

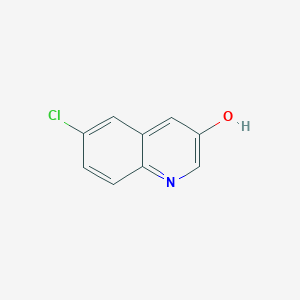

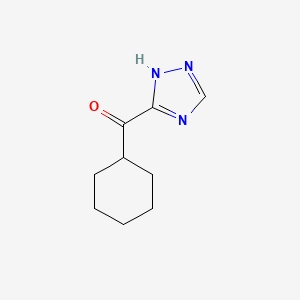

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)

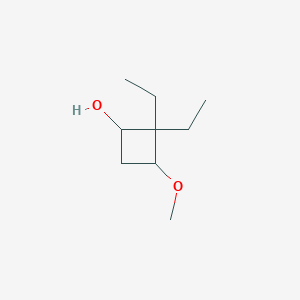

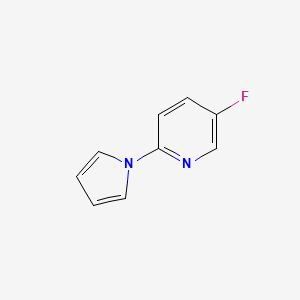

![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)